N-(2,4-difluorophenyl)prop-2-enamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)prop-2-enamide typically involves the reaction of 2,4-difluoroaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, and may include additional steps for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines .
Scientific Research Applications
N-(2,4-difluorophenyl)prop-2-enamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N-(2,4-difluorophenyl)prop-2-enamide exerts its effects involves interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activation of the transcription factor NF-κB, which plays a key role in inflammatory responses . This inhibition is achieved without affecting the levels of IκBα or the activity of MAPKs, suggesting a unique mode of action .
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)prop-2-enamide
- N-[(2,4-difluorophenyl)methyl]prop-2-enamide
- N-Cyclopentyl-N-[(2,4-difluorophenyl)methyl]prop-2-enamide
Uniqueness
N-(2,4-difluorophenyl)prop-2-enamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of two fluorine atoms at the 2 and 4 positions enhances its stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C9H7F2NO |
---|---|
Molecular Weight |
183.15 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)prop-2-enamide |
InChI |
InChI=1S/C9H7F2NO/c1-2-9(13)12-8-4-3-6(10)5-7(8)11/h2-5H,1H2,(H,12,13) |
InChI Key |
LYVPSMRHONPMRW-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1=C(C=C(C=C1)F)F |
Origin of Product |
United States |
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